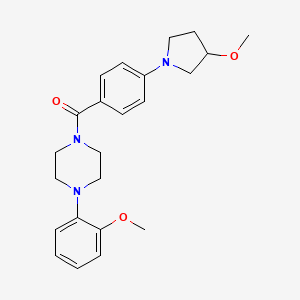
(4-(2-Methoxyphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of arylpiperazine and has been studied for its potential therapeutic applications . It is structurally similar to other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil .
Molecular Structure Analysis
The compound is a complex organic molecule with multiple functional groups. It includes a piperazine ring, which is a common feature in many pharmaceuticals . The presence of methoxyphenyl groups could potentially influence the compound’s ability to form π-stacked structures .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has focused on developing new methods for synthesizing derivatives of this compound, exploring their potential in various applications. For instance, a study demonstrated a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, using a related starting material for their anti-stress oxidative properties (Largeron & Fleury, 1998). Another study synthesized triazole analogues of piperazine with significant antibacterial activity against human pathogenic bacteria, indicating the potential of these derivatives for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Biological Activities and Potential Therapeutic Applications
Some derivatives have demonstrated promising biological activities, including anti-tuberculosis, anticancer, and antimicrobial effects. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives found that certain compounds possessed good or moderate activities against test microorganisms, suggesting potential therapeutic applications (Bektaş et al., 2010). Another research highlighted N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from Phenoxazine and Phenothiazine as highly potent inhibitors of tubulin polymerization, showing excellent antiproliferative properties against cancer cell lines (Prinz et al., 2017).
Receptor Studies and Drug Discovery
This compound and its derivatives have also been explored for their interactions with various receptors, contributing to drug discovery efforts. For example, the discovery of potent antagonists of NPBWR1 (GPR7) reported small molecule antagonists showing subnanomolar potencies in functional and binding assays (Romero et al., 2012). Another study described the preclinical characterization of novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, leading to the identification of two development candidates for clinical trials (Letavic et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
It is known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other arylpiperazine based alpha1-adrenergic receptors antagonists, it may interact with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors, influencing various cellular processes .
Molecular Mechanism
It is hypothesized that it may interact with alpha1-adrenergic receptors based on its structural similarity to other known ligands .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of (4-(2-Methoxyphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone in animal models .
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-20-11-12-26(17-20)19-9-7-18(8-10-19)23(27)25-15-13-24(14-16-25)21-5-3-4-6-22(21)29-2/h3-10,20H,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGSOGHFOFFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)
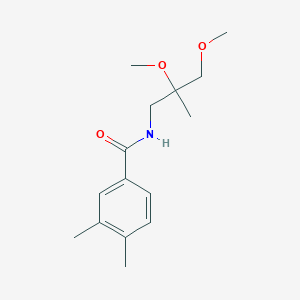
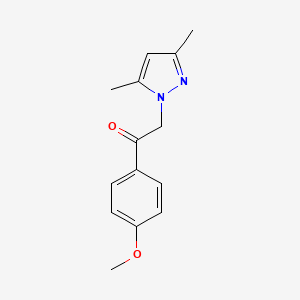
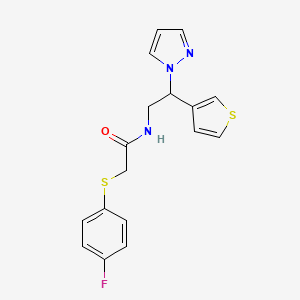


![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)
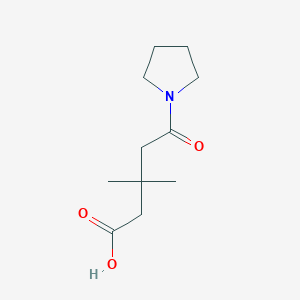
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739944.png)

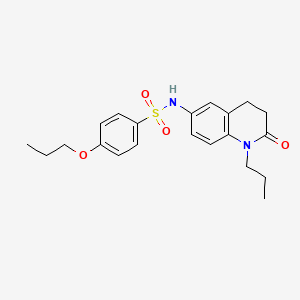
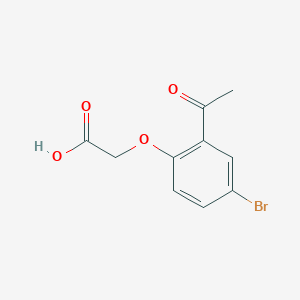
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)
